molecular formula C13H19N3O4 B15332851 Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate

Cat. No.: B15332851
M. Wt: 281.31 g/mol
InChI Key: IRGLDMOEVAKXGX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-oxazine family, characterized by a fused pyridine-oxazine heterocyclic core. The tert-butyl carbamate group at the 6-position and the hydroxymethyl substituent at the 3-position define its chemical reactivity and physicochemical properties. Such derivatives are often intermediates in pharmaceutical synthesis, leveraging the carbamate’s stability and the hydroxymethyl group’s versatility for further functionalization .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-10-5-4-9-11(15-10)19-8(7-17)6-14-9/h4-5,8,14,17H,6-7H2,1-3H3,(H,15,16,18)

InChI Key

IRGLDMOEVAKXGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)NCC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-B][1,4]oxazin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-B][1,4]oxazin ring.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or other suitable reagents.

    Attachment of the Tert-butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Carbamate Group Reactions

The tert-butyl carbamate moiety undergoes characteristic reactions, including hydrolysis and nucleophilic substitution, enabling selective deprotection or functionalization.

Table 1: Carbamate Group Transformations

Reaction TypeReagents/ConditionsProductReference
Acidic Hydrolysisp-TsOH·H₂O in dichloromethane, 25°CFree amine + CO₂ + tert-butanol
Alkaline HydrolysisNaOH (1M), aqueous THF, refluxSodium carbamate + tert-butanol
Triphosgene ActivationTriphosgene, DIPEA, anhydrous DCM, 0°CReactive isocyanate intermediate
  • Acidic Hydrolysis : Cleavage under mild acidic conditions (e.g., p-TsOH·H₂O) selectively removes the tert-butyloxycarbonyl (Boc) group, yielding the corresponding amine .

  • Triphosgene Activation : Reacts with triphosgene to form an isocyanate intermediate, enabling subsequent coupling with amines or alcohols to generate ureas or carbamates .

Hydroxymethyl Group Reactions

The hydroxymethyl (-CH₂OH) substituent participates in oxidation, esterification, and nucleophilic substitution.

Table 2: Hydroxymethyl Group Transformations

Reaction TypeReagents/ConditionsProductReference
OxidationKMnO₄, H₂SO₄, 60°CCarboxylic acid (-COOH)
EsterificationAcetyl chloride, pyridine, 0°CAcetylated derivative (-CH₂OAc)
Mitsunobu ReactionDIAD, PPh₃, THF, 25°CEthers or thioethers
  • Oxidation : Treatment with KMnO₄ under acidic conditions converts the hydroxymethyl group to a carboxylic acid, expanding its utility in conjugate formation.

  • Mitsunobu Reaction : Enables stereoselective etherification or alkylation using alcohols or thiols .

Pyridooxazin Ring Modifications

The fused pyrido[2,3-B]oxazin ring undergoes electrophilic substitution and ring-opening reactions.

Table 3: Ring System Reactions

Reaction TypeReagents/ConditionsProductReference
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄, 0°CNitro-substituted derivative
Reductive Ring OpeningLiAlH₄, THF, refluxBicyclic amine intermediate
  • Nitration : Occurs preferentially at the electron-rich C-8 position of the pyridine ring under mixed acid conditions.

  • Reductive Ring Opening : LiAlH₄ reduces the oxazin ring’s ether linkage, yielding a dihydroxy intermediate amenable to further functionalization.

Functional Group Interconversions

The compound undergoes tandem reactions involving multiple functional groups.

Table 4: Multistep Reaction Pathways

Reaction SequenceKey StepsOutcomeReference
Boc Deprotection + Amidation1. p-TsOH·H₂O
2. EDCI/HOBt, RCOOH
Amide derivatives
Oxidation + Cyclization1. KMnO₄
2. Intramolecular lactamization
Fused lactam structures
  • Amidation : Sequential Boc removal and coupling with carboxylic acids produces amides with enhanced biological activity .

  • Lactamization : Post-oxidation cyclization forms rigidified analogs for structure-activity relationship studies.

Mechanistic Insights

  • Carbamate Hydrolysis : Proceeds via a protonation-nucleophilic attack pathway, where acid stabilizes the leaving tert-butoxide ion .

  • Hydroxymethyl Oxidation : Follows a radical mechanism in the presence of strong oxidizers, confirmed by ESR spectroscopy.

Scientific Research Applications

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Property Analysis

The table below compares key structural features and molecular properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate Not explicitly provided* 3-hydroxymethyl, 6-tert-butyl carbamate Polar hydroxymethyl enhances solubility; carbamate acts as a protecting group
tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate C17H25N3O4 335.41 1-pivaloyl (bulky acyl group) Increased lipophilicity; reduced hydrogen-bonding capacity compared to hydroxymethyl
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one C11H14IN3O2 347.15 6-iodo, 2-one (lactam) Iodo substituent enables cross-coupling reactions; lactam rigidity
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one C8H7BrN2O2 243.06 7-bromo, 1-methyl Bromine enhances electrophilicity; methyl group may hinder metabolic oxidation

Reactivity and Functionalization Potential

  • Hydroxymethyl vs. Pivaloyl : The hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or esterification, while the pivaloyl group in its analog (C17H25N3O4) is hydrolytically stable but sterically hinders nucleophilic attacks .
  • Carbamate vs. Iodo/Lactam: The tert-butyl carbamate in the target compound is a robust protecting group for amines, whereas the iodo substituent in ST-9022 (C11H14IN3O2) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate (CAS No. 1823270-29-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Molecular Weight : 281.31 g/mol
  • Purity : Typically ≥ 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is hypothesized that the compound may exhibit effects similar to other pyridine derivatives known for their pharmacological properties.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : The presence of hydroxymethyl groups suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
  • Antitumor Activity : Preliminary studies indicate that related compounds may possess antitumor properties through mechanisms involving apoptosis induction in cancer cells .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Observed Reference
AntioxidantReduces oxidative stress
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antitumor Activity

In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that compounds similar to this compound effectively inhibited glutathione S-transferase activity. This inhibition is crucial for understanding the compound's potential role in detoxification processes and its implications in cancer therapy .

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